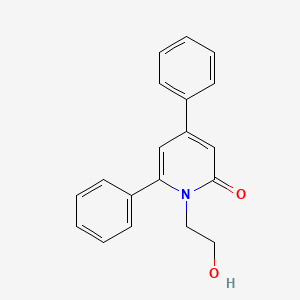

1-(2-Hydroxyethyl)-4,6-diphenylpyridin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2-Hydroxyethyl)piperazine” is a hydroxyalkyl substituted piperazine used in the preparation of pharmaceutical compounds . It’s also used as an intermediate in the manufacture of polyurethane catalysts, corrosion inhibitors, surfactants, synthetic fibers, and pharmaceuticals .

Synthesis Analysis

A high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine can be prepared by reacting piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride . This is followed by reacting the piperazine monohydrochloride and 2-(2-chloroethoxy)ethanol in a solvent .

Molecular Structure Analysis

The molecular formula for “1-(2-Hydroxyethyl)piperazine” is C6H14N2O .

Chemical Reactions Analysis

The synthesis of piperazine derivatives has been explored in recent years, with methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Physical And Chemical Properties Analysis

“1-(2-Hydroxyethyl)piperazine” is a clear colorless liquid or viscous liquid with a refractive index of 1.5045-1.5085 @ 20°C . It’s miscible with water and also miscible in ethanol, acetone, ether benzene .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

1-(2-Hydroxyethyl)-4,6-diphenylpyridin-2-one has been studied for its crystal and molecular structure, particularly through single-crystal XRD analysis. This research helps in understanding the molecular arrangement and bonding in the compound, which is critical for its applications in various fields (Chekhlov, 2005).

Synthesis and Chemical Reactions

This compound has been involved in various synthesis processes and chemical reactions. For instance, its reactions with active methylene compounds have been explored, leading to the formation of novel products like 3-substituted 4,6-diphenyl-2H-thiopyran-2-ones and others (Shibuya, 1979). These types of studies contribute to the development of new chemical entities and understanding of reaction mechanisms.

Applications in Photopolymerization and 3D Printing

Research has been conducted on the use of derivatives of this compound in photopolymerization processes, especially in the context of 3D printing technologies. These studies explore its efficacy as a component in bimolecular photoinitiating systems, showcasing its potential in advanced manufacturing technologies (Fiedor et al., 2020).

Involvement in Organometallic Chemistry

The compound has found its way into the realm of organometallic chemistry, being a part of the synthesis and characterization of complexes with metals like platinum. This research provides insights into the formation of complexes with tridentate ligands and their potential applications (Cave et al., 1999).

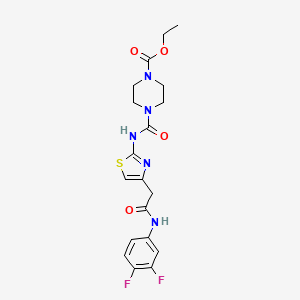

Contribution to Drug Synthesis

Although excluding details related to drug use and dosage, it's noteworthy that this compound has been used in the synthesis of pharmaceuticals, demonstrating its versatility in medicinal chemistry (Yeung & Meanwell, 1998).

Photophysical Studies

Research into the photophysical properties of related compounds can provide insights into applications in sensing and imaging. For instance, studies on fluorescence behavior in hydrocarbon solvents have implications for sensing applications (Deng & Testa, 1998).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-hydroxyethyl)-4,6-diphenylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c21-12-11-20-18(16-9-5-2-6-10-16)13-17(14-19(20)22)15-7-3-1-4-8-15/h1-10,13-14,21H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOCJXXMULIBPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2402546.png)

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2402549.png)

![4-((1H-imidazol-1-yl)methyl)-N-([2,4'-bipyridin]-4-ylmethyl)benzamide](/img/structure/B2402553.png)

![N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2402556.png)

![4-(diethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2402557.png)